molecular formula C13H16N2O4 B8649048 N-Acetylglycyl-L-phenylalanine CAS No. 13716-72-8

N-Acetylglycyl-L-phenylalanine

Cat. No.: B8649048
CAS No.: 13716-72-8
M. Wt: 264.28 g/mol
InChI Key: FBAYGSYHUAWICL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglycyl-L-phenylalanine is a synthetic dipeptide derivative of interest in biochemical and pharmaceutical research. As a modified peptide, its core structure features L-phenylalanine linked to glycine, with an acetyl group capping the N-terminus. This configuration is often explored in studies concerning peptide synthesis and stability. Researchers investigate similar N-acetylated dipeptides as potential building blocks for more complex molecular structures or as substrates in enzymatic studies . The presence of the phenylalanine moiety suggests potential applications in research related to hydrophobic interactions and protein folding. During synthetic processes, researchers should be aware that N-acetylated amino acids can be prone to racemization under certain activation conditions, a factor that must be controlled to ensure stereochemical purity in resulting compounds . This product, this compound, is specifically designed for laboratory research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13716-72-8

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-8-12(17)15-11(13(18)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t11-/m0/s1

InChI Key

FBAYGSYHUAWICL-NSHDSACASA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Acetylglycyl L Phenylalanine

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. This approach is particularly advantageous for peptide synthesis as it often circumvents the need for extensive protecting group strategies and reduces the risk of racemization.

Enzymatic Acetylation of Precursor Amino Acids and Peptides

N-terminal acetylation is a common modification in peptides and proteins, and enzymatic methods offer a highly specific means of achieving this. formulationbio.com The acetylation of the glycyl residue in a precursor peptide or of glycine (B1666218) itself can be catalyzed by specific N-acetyltransferases. These enzymes utilize acetyl coenzyme A (acetyl-CoA) as the acetyl group donor. For instance, cell-free extracts of Escherichia coli K12 have been shown to catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine, indicating the presence of enzymes capable of N-acetylation of amino acids. nih.gov This enzymatic approach ensures high selectivity for the N-terminal amino group, even in the presence of other nucleophilic side chains. formulationbio.com The process is typically carried out under mild aqueous conditions, which is a significant advantage over some chemical methods. formulationbio.com

The general reaction for enzymatic acetylation can be represented as: Acetyl-CoA + H₂N-Glycyl-L-phenylalanine → N-Acetylglycyl-L-phenylalanine + CoA-SH

Biocatalytic Approaches for Peptide Bond Formation

The formation of the peptide bond between N-acetylglycine and L-phenylalanine can be efficiently catalyzed by various proteases or other specialized enzymes under kinetically controlled or thermodynamically controlled conditions. In the kinetically controlled approach, an activated ester of the N-acetylated amino acid is used as the acyl donor, and the enzyme facilitates the aminolysis by the amino group of the second amino acid. This method is generally faster and less prone to enzymatic hydrolysis of the product.

Thermodynamically controlled synthesis, on the other hand, involves the direct condensation of the carboxyl and amino components, where the enzyme shifts the equilibrium towards peptide formation. This is often achieved by conducting the reaction in low-water environments or by precipitating the product. Enzymes like thermolysin have been successfully used for peptide synthesis on solid supports, which can help to shift the reaction equilibrium towards synthesis even in aqueous media. researchgate.net

A summary of biocatalytic strategies for peptide bond formation is presented below:

StrategyDescriptionKey EnzymesAdvantages
Kinetically Controlled Synthesis Utilizes an activated acyl donor (e.g., ester) and an enzyme to catalyze nucleophilic attack by the amine component.Proteases (e.g., Chymotrypsin, Subtilisin)High reaction rates, minimal product hydrolysis.
Thermodynamically Controlled Synthesis Enzyme catalyzes the direct condensation of carboxyl and amino groups, shifting the equilibrium towards peptide formation.Proteases (e.g., Thermolysin)Uses non-activated substrates, simpler starting materials.
Solid-Phase Enzymatic Synthesis The C-terminal amino acid is immobilized on a solid support, and the peptide chain is elongated by enzymatic coupling.Proteases (e.g., Thermolysin)Shifts equilibrium towards synthesis, allows for easy purification. researchgate.net

Enzyme Characterization and Mechanism of Action in Synthesis

The enzymes employed in the chemoenzymatic synthesis of this compound belong to two main classes: N-acetyltransferases for the acetylation step and proteases or peptide ligases for the peptide bond formation.

N-Acetyltransferases: These enzymes follow a sequential ordered Bi-Bi mechanism. Acetyl-CoA typically binds first to the enzyme, followed by the amino acid or peptide. The acetyl group is then transferred from acetyl-CoA to the N-terminal amino group of the substrate. Finally, the acetylated product and coenzyme A are released. An example is the acetyl-CoA–L-phenylalanine α-N-acetyltransferase purified from E. coli, which displays a pH optimum of 8.0. nih.gov

Proteases in Synthesis: When used for synthesis, proteases operate in reverse of their natural hydrolytic function. The catalytic mechanism for serine proteases, a commonly used class, involves the formation of an acyl-enzyme intermediate.

Acylation: The carboxyl group of the N-acetylated glycine (or its activated ester) is attacked by the hydroxyl group of the active site serine residue, forming a tetrahedral intermediate. This intermediate then collapses to form the acyl-enzyme complex, releasing the leaving group.

Deacylation: The amino group of L-phenylalanine then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a new tetrahedral intermediate, which subsequently collapses to release the newly formed dipeptide, regenerating the free enzyme.

The specificity of the protease for the amino acids being coupled is a critical factor in the success of this method.

Chemical Synthesis Strategies

Traditional chemical synthesis of peptides can be broadly categorized into solution-phase and solid-phase methods. Both have been successfully applied to the synthesis of dipeptides like this compound.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS) involves the coupling of amino acids in a homogenous solution. For the synthesis of this compound, this would typically involve the reaction of N-acetylglycine with a C-terminally protected L-phenylalanine derivative.

The key steps in solution-phase synthesis are:

Protection: The carboxyl group of L-phenylalanine is protected, often as a methyl or benzyl (B1604629) ester, to prevent self-condensation. The amino group of glycine is already acetylated.

Activation: The carboxyl group of N-acetylglycine is activated to make it more susceptible to nucleophilic attack. Common activating reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress racemization. Another coupling reagent that can be used is O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU). nih.gov

Coupling: The activated N-acetylglycine is mixed with the protected L-phenylalanine ester, allowing the peptide bond to form.

Deprotection: The C-terminal protecting group is removed from the resulting dipeptide to yield this compound.

A challenge in solution-phase synthesis is the purification of the product after each step, which often requires crystallization or chromatography. rsc.org The Group-Assisted Purification (GAP) chemistry is a newer technique that avoids these traditional purification methods by using a purification handle that allows for simple extraction of the product. nih.govrsc.org

A study on the amidation of N-acetyl-l-phenylalanine using TBTU and various bases highlighted the potential for racemization, which can be a significant side reaction during chemical coupling. mdpi.com The choice of base and reaction conditions is therefore critical to maintaining the stereochemical purity of the product. mdpi.com

Solid-Phase Peptide Synthesis Modalities and Adaptations

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard method for synthesizing longer peptides. peptide.com It can also be adapted for the synthesis of dipeptides. In this approach, the C-terminal amino acid, L-phenylalanine, is first anchored to an insoluble polymer resin. peptide.comnih.gov

The synthesis cycle for this compound on a solid support would be as follows:

StepProcedureReagents/Solvents
1. Resin Loading The C-terminal L-phenylalanine, with its amino group temporarily protected (e.g., with Fmoc), is covalently attached to a solid support (e.g., Wang resin, 2-chlorotrityl chloride resin).Fmoc-L-Phe-OH, DIC, DMAP, DCM
2. Deprotection The N-terminal protecting group (Fmoc) is removed from the resin-bound phenylalanine.20-50% piperidine in DMF or NMP. peptide.comgoogle.com
3. Coupling N-acetylglycine is activated and coupled to the free amino group of the resin-bound phenylalanine.N-acetylglycine, DIC/Oxyma or HATU/DIEA, DMF.
4. Cleavage The completed dipeptide is cleaved from the solid support.Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane). nih.gov

After cleavage, the crude peptide is typically purified by high-performance liquid chromatography (HPLC). The major advantage of SPPS is that excess reagents and by-products are easily removed by simple washing and filtration of the resin, greatly simplifying the purification process and allowing for automation. nih.gov

Optimization of Coupling Reagents and Reaction Conditions

The synthesis of this compound, a dipeptide derivative, involves the formation of an amide bond between N-acetylglycine and L-phenylalanine. The choice of coupling reagent and the specific reaction conditions are paramount to achieving high yields and minimizing side reactions, particularly racemization. Research has explored various reagents and conditions to optimize this transformation.

Uronium-based coupling reagents are frequently employed in peptide synthesis for their efficiency. In the context of N-acetylated amino acids, a thorough investigation into the amidation of N-acetyl-L-phenylalanine with glucosamine (B1671600) derivatives highlighted the performance of different coupling agents. One study compared O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) with 1-propanephosphonic anhydride (T3P). When N-acetyl-L-phenylalanine was coupled with a glucosamine derivative using TBTU in the presence of N,N-diisopropylethylamine (DIPEA), significant racemization was observed. mdpi.com In an effort to mitigate this, T3P was investigated as an alternative coupling agent under similar basic conditions. The results indicated that while the reaction proceeded, the issue of epimerization was not completely resolved, suggesting that the choice of base plays a more critical role than the coupling agent itself in this specific transformation. mdpi.com

Another approach to optimizing transformations of N-acetyl-L-phenylalanine involves its esterification, a common precursor step in some synthetic strategies. Modified Mukaiyama's reagents, which have been developed as ionic liquids, have been successfully used for this purpose. researchgate.netnih.gov The esterification of N-acetyl-L-phenylalanine was shown to be highly effective under microwave irradiation, which significantly shortens reaction times compared to conventional heating. nih.gov The optimization of this reaction involved using 1-methylimidazole as a non-toxic alternative base to conventional tertiary amines and using the alcohol reactant in excess as the solvent, thereby creating a greener reaction environment. researchgate.netnih.gov

Stereochemical Purity and Racemization Studies in Synthesis

Maintaining the stereochemical integrity of the L-phenylalanine moiety is a critical challenge during the synthesis of this compound and its derivatives. The α-proton of N-acetylated amino acids is particularly susceptible to abstraction under basic conditions, leading to racemization.

Analysis of Factors Influencing Diastereoselective Synthesis

The degree of racemization during the coupling of N-acetyl-L-phenylalanine is profoundly influenced by the choice of base. nih.gov Studies on the TBTU-mediated amidation of N-acetyl-L-phenylalanine have demonstrated a direct correlation between the strength of the tertiary amine base used and the extent of chirality loss. mdpi.comnih.gov

When strong, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or a strong nucleophilic base like 4-Dimethylaminopyridine (DMAP), are used, significant racemization occurs. nih.gov Even when used in stoichiometric amounts, these bases promote the formation of an oxazolone intermediate, which readily epimerizes. nih.gov In contrast, the use of a weaker base, such as pyridine, was found to substantially preserve the stereochemical purity of the L-enantiomer. nih.govnih.gov This effect is attributed to pyridine's lower basicity (pKa ≈ 5.2) compared to DIPEA (pKa ≈ 10.8), which is less likely to deprotonate the α-carbon of the activated amino acid intermediate. nih.gov

The amount of base also plays a role; however, studies show that even an equimolar amount of a strong base like DIPEA leads to extensive racemization, suggesting the base's strength is the dominant factor. mdpi.com

Development of Strategies for Chiral Retention in Acylamino Acid Coupling

Based on the understanding of factors causing racemization, strategies have been developed to enhance chiral retention. The primary strategy involves the careful selection of the base used during the activation and coupling steps. nih.gov

The most successful approach for minimizing racemization in the coupling of N-acetyl-L-phenylalanine is the use of pyridine as the base. nih.govnih.gov Its application results in a significantly higher retention of the desired L-configuration compared to stronger bases. This demonstrates that moderating the basicity of the reaction medium is a key strategy for preserving stereochemical integrity during the synthesis of peptides involving N-acetylated amino acids.

In addition to base selection, the use of additives like 1-hydroxybenzotriazole (HOBt) is a common strategy in peptide synthesis to suppress racemization. peptide.com The role of the HOBt unit is to react with the activated amino acid to form a more reactive ester, which enhances the rate of the desired aminolysis reaction, thereby competing effectively with the racemization pathway. nih.gov

Mechanistic Investigations of Racemization Processes

The racemization of N-acetylamino acids during peptide bond formation is primarily understood to occur through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. nih.gov This mechanism is particularly prevalent for N-acyl protected amino acids, as opposed to those with urethane-type protecting groups (e.g., Boc or Cbz).

The process is initiated by the activation of the carboxyl group of N-acetyl-L-phenylalanine by a coupling reagent like TBTU. In the presence of a tertiary base, the activated intermediate can undergo intramolecular cyclization to form the oxazolone. researchgate.net The α-proton of this oxazolone is significantly more acidic (pKa ≈ 9) than that of the parent amino acid, making it susceptible to abstraction by the base present in the reaction mixture. nih.gov This deprotonation results in a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L and D enantiomers of the oxazolone, and consequently, the formation of diastereomeric peptide products. nih.gov Stronger bases accelerate this deprotonation-reprotonation equilibrium, leading to a higher degree of racemization. nih.gov

Experimental evidence confirms that racemization occurs during the activation process, as subjecting the purified, optically pure final product to the reaction conditions does not result in epimerization. nih.gov

Advanced Structural Elucidation and Conformational Dynamics

High-Resolution Spectroscopic Characterization

Spectroscopic methods are essential tools for elucidating the molecular structure of N-Acetylglycyl-L-phenylalanine in various states. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing distinct features of its electronic and vibrational states, which in turn define its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the primary structure and conformational preferences of peptides in solution. By analyzing the chemical shifts and coupling constants of atomic nuclei, primarily ¹H and ¹³C, the precise chemical environment of each atom can be mapped.

For this compound, ¹H NMR provides definitive information on the connectivity and spatial arrangement of its protons. Experimental data has identified key chemical shifts that confirm the peptide's structure ucl.ac.uk. The aromatic protons of the phenylalanine residue appear as a multiplet between δ 7.13 and 7.40 ppm. The α-proton of the phenylalanine residue is observed around δ 4.37-4.42 ppm, while the diastereotopic α-protons of the glycine (B1666218) residue are distinctly resolved as an AB quartet at δ 3.78 and δ 3.72 ppm ucl.ac.uk. The β-protons of phenylalanine are found further upfield, with one signal identified at δ 3.11 ppm ucl.ac.uk.

Proton GroupChemical Shift (δ) ppmMultiplicity / Coupling
Phenylalanine Aromatic (Ar-H)7.13 - 7.40Multiplet
Phenylalanine Alpha (Phe-CαH)4.37 - 4.42Multiplet
Glycine Alpha (Gly-CαH)3.78AB Quartet (J = 17.0 Hz)
Glycine Alpha (Gly-Cα'H)3.72AB Quartet (J = 17.0 Hz)
Phenylalanine Beta (Phe-CβH)3.11ABX Quartet (J = 5.2, 13.9 Hz)

Data sourced from UCL Discovery ucl.ac.uk. Note: Signals for the acetyl methyl protons, amide protons, and carboxylic acid proton are also expected but were not specified in the referenced data.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. Although specific experimental spectra for this compound are not available in published literature, the expected characteristic frequencies can be inferred from its structure. These spectra are highly sensitive to molecular conformation and hydrogen bonding.

Key expected vibrational bands include:

Amide I (C=O stretch): Typically appearing in the 1630-1680 cm⁻¹ region, this band is one of the most sensitive indicators of peptide secondary structure.

Amide II (N-H bend and C-N stretch): Found between 1510-1580 cm⁻¹, this band is also conformationally sensitive.

Carboxylic Acid (C=O stretch): The carbonyl stretch of the C-terminal carboxyl group is expected around 1700-1760 cm⁻¹.

N-H Stretch: Amide N-H stretching vibrations typically occur in the 3200-3400 cm⁻¹ region. The exact position is highly indicative of the strength of hydrogen bonding.

O-H Stretch: The carboxylic acid O-H stretch is expected as a broad band in the 2500-3300 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations are typically observed above 3000 cm⁻¹.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Amide IC=O Stretch (Peptide Bonds)1630 - 1680
Amide IIN-H Bend + C-N Stretch1510 - 1580
Carboxyl StretchC=O Stretch (Carboxylic Acid)1700 - 1760
N-H StretchN-H Stretch (Amide)3200 - 3400
O-H StretchO-H Stretch (Carboxylic Acid)2500 - 3300 (Broad)
Aromatic C-H StretchC-H Stretch (Phenyl Ring)> 3000

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₆N₂O₄), the calculated exact mass of the neutral molecule is 264.1110 Da.

High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the molecular formula. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. While experimental fragmentation data is not detailed in the surveyed literature, the primary fragmentation pathway would be the cleavage of the peptide bond between the glycine and phenylalanine residues. This process would generate specific b- and y-ions, whose masses would confirm the amino acid sequence.

Property / Fragment IonFormulaTheoretical Exact Mass (Da)
[M+H]⁺ (Parent Ion)[C₁₃H₁₇N₂O₄]⁺265.1183
b₂ ion (Ac-Gly)⁺[C₄H₆NO₂]⁺100.0393
y₁ ion (Phe)⁺[C₉H₁₂NO₂]⁺166.0863

Theoretical masses calculated based on the molecular formula.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled detail about bond lengths, bond angles, and the intermolecular forces that govern crystal packing.

A search of the published scientific literature and crystallographic databases did not yield a solved crystal structure for this compound. Therefore, experimental data regarding its unit cell parameters and solid-state intermolecular interactions are not available at this time. The following sections describe the type of information that such an analysis would provide.

In the solid state, the conformation of this compound and its packing arrangement would be dominated by intermolecular interactions, most notably hydrogen bonds. The molecule contains multiple hydrogen bond donors (two amide N-H groups and one carboxyl O-H group) and acceptors (three carbonyl oxygen atoms). A crystallographic study would precisely map the network of these hydrogen bonds. It is highly probable that strong hydrogen bonds would form between the carboxylic acid of one molecule and the amide or carbonyl groups of neighboring molecules, creating extensive chains or sheets that stabilize the crystal structure.

Crystallographic Studies of Related N-Acyl Amino Acids and Dipeptides

The conformation of the amino acid side chains is influenced by steric hindrance and crystal packing forces. In the case of this compound, the flexible glycine residue allows for a wider range of backbone torsion angles (phi, ψ) compared to more sterically hindered residues. Conversely, the bulky benzyl (B1604629) side chain of the L-phenylalanine residue will adopt specific rotameric conformations to minimize steric clashes within the crystal lattice.

Table 1: Common Crystallographic Features in N-Acyl Dipeptides
Structural FeatureDescriptionCommon Observation
Peptide Bond GeometryThe geometry of the -C(=O)NH- linkage.Typically found in a nearly planar trans conformation.
Hydrogen BondingNon-covalent interactions involving hydrogen atoms.Extensive intermolecular networks involving amide, carboxyl, and acetyl groups are common. wustl.edu
Backbone Torsion Angles (φ, ψ)Rotational angles that define the peptide backbone conformation.Values are restricted to specific regions of the Ramachandran plot, influenced by amino acid identity and crystal packing.
Side-Chain ConformationThe spatial orientation of the amino acid side chains.Adopts low-energy rotamers to minimize steric hindrance.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental studies, allowing for the detailed exploration of molecular properties, dynamics, and interactions that can be challenging to observe directly.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of this compound. nih.govjomardpublishing.com These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, one can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its resistance to deformation of the electron cloud. A smaller gap generally implies higher reactivity. Furthermore, mapping the electrostatic potential onto the molecule's surface reveals sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl oxygens are expected to be regions of high negative potential, while the amide protons and carbonyl carbons are regions of positive potential. jomardpublishing.com

Table 2: Illustrative Data from Quantum Chemical Calculations on Dipeptides
Calculated PropertyTypical Value RangeSignificance
HOMO Energy-7.0 to -6.0 eVRelates to the ability to donate an electron; higher energy indicates greater electron-donating capacity.
LUMO Energy-1.5 to -0.5 eVRelates to the ability to accept an electron; lower energy indicates greater electron-accepting capacity.
HOMO-LUMO Gap5.0 to 6.0 eVIndicates chemical reactivity and stability; a larger gap suggests higher stability. jomardpublishing.com
Dipole Moment3.0 to 5.0 DebyeMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. jomardpublishing.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. figshare.comnih.govresearchgate.netmdpi.com By simulating the movements of every atom in the dipeptide and surrounding solvent molecules (typically water), MD can explore the vast landscape of possible conformations the molecule can adopt at a given temperature. figshare.com

For this compound, MD simulations can track the fluctuations of the backbone dihedral angles (φ, ψ) and the side-chain torsion angles (χ). This allows for the identification of the most populated conformational states and the energy barriers between them. nih.gov These simulations are crucial for understanding how the peptide's flexibility contributes to its function. For example, simulations can show how interactions with water molecules can stabilize or destabilize certain conformations, forcing the dipeptide to become more distorted or extended. nih.gov The inherent flexibility of the glycine residue combined with the hydrophobicity of the phenylalanine side chain leads to a complex conformational equilibrium in aqueous solution.

In Silico Prediction of Molecular Interactions and Stabilities

In silico tools are essential for predicting how this compound might interact with other molecules, particularly biological macromolecules like proteins. nih.govnih.gov Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of the dipeptide when bound to a receptor's active site and estimates the strength of the interaction, or binding affinity. grantome.comoup.com

These predictions rely on scoring functions that evaluate the fitness of different binding poses based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. Given its structure, this compound can act as both a hydrogen bond donor (amide N-H) and acceptor (carbonyl oxygens), and its phenyl ring can participate in hydrophobic or π-stacking interactions.

Beyond intermolecular interactions, computational methods can assess the relative thermodynamic stabilities of different conformers of the dipeptide itself. By calculating the free energy of various folded and extended states, researchers can predict which structures are most likely to be present under physiological conditions, providing a link between the molecule's structure and its potential biological relevance.

Metabolic Research and Biochemical Significance

Biosynthetic Pathways and Metabolic Intermediacy

The formation of N-Acetylglycyl-L-phenylalanine involves the creation of a peptide bond between N-acetylglycine and L-phenylalanine. While specific enzymes that exclusively synthesize this dipeptide have not been extensively characterized, its biosynthesis can be inferred from established biochemical reactions.

The in vivo synthesis of this compound is likely dependent on the availability of its precursors: N-acetylglycine and L-phenylalanine. The formation of N-acetylated amino acids can occur through the action of N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the amino group of amino acids. wikipedia.orghmdb.ca Glycine (B1666218) N-acyltransferase (GLYAT) is one such enzyme that can catalyze the formation of N-acylglycines. nih.gov Once N-acetylglycine is formed, it can be ligated to L-phenylalanine. This peptide bond formation could potentially be catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme or other ligases with specificity for these substrates. For instance, the dipeptide N-acetylglutaminylglutamine is formed by a bifunctional enzyme with acetyltransferase and peptide-forming activities. researchgate.net

In vitro, the synthesis of this compound can be achieved through standard peptide synthesis methodologies. Enzymatic synthesis in vitro could also be plausible using isolated ligases or transferases under controlled conditions with an adequate supply of the necessary substrates and cofactors.

The biosynthesis of this compound is intrinsically linked to the metabolic networks of glycine and phenylalanine.

L-phenylalanine Metabolism: L-phenylalanine is an essential amino acid, meaning it must be obtained from the diet. wikipedia.org It serves as a precursor for the synthesis of tyrosine, which is then a precursor for catecholamines like dopamine, norepinephrine, and epinephrine. wikipedia.orgmetwarebio.com It is also a fundamental building block for proteins. medicalnewstoday.com The availability of L-phenylalanine for the synthesis of this compound is therefore in competition with these other major metabolic pathways. metwarebio.comnih.gov

N-acetylglycine Metabolism: N-acetylglycine can be formed from glycine and acetyl-CoA. hmdb.ca Glycine itself is a non-essential amino acid that can be synthesized de novo in the body. The level of N-acetylglycine is influenced by the availability of both glycine and acetyl-CoA, a central molecule in cellular metabolism. The glycine N-acyltransferase (GLYAT) enzyme, which is linked with phenylalanine metabolism, is involved in the formation of N-acylglycines. nih.gov

The cellular concentration of this compound would therefore be regulated by the flux of its precursors through these interconnected metabolic pathways.

Role in Cellular Homeostasis and Regulation

The potential role of this compound in cellular homeostasis is likely tied to the balance of its synthesis and degradation, and the biological activities of its constituent parts.

The primary metabolic byproducts of this compound are expected to be N-acetylglycine and L-phenylalanine, resulting from the hydrolysis of the peptide bond by peptidases. N-acetylated amino acids are known to be excreted in urine. In the context of certain metabolic disorders, the accumulation of N-acetylated amino acids has been observed. For example, in phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine, increased levels of N-acetyl-L-phenylalanine have been found in blood and urine. medicalnewstoday.comfrontiersin.org This suggests that N-acetylation can be a route for the detoxification and elimination of excess amino acids.

Specific endogenous production and turnover rates for this compound have not been widely reported. However, it can be inferred that the production rate would be dependent on the intracellular concentrations of N-acetylglycine and L-phenylalanine, as well as the activity of the synthesizing enzyme(s).

The turnover rate would be governed by the susceptibility of the peptide bond in this compound to hydrolysis by various cellular peptidases. The N-terminal acetyl group can protect peptides from degradation by certain aminopeptidases, potentially increasing their stability and half-life within the cell compared to their non-acetylated counterparts. nih.govformulationbio.com

Table 1: Factors Influencing the Endogenous Levels of this compound

FactorInfluence on ProductionInfluence on Turnover
Substrate Availability ↑ with higher levels of N-acetylglycine and L-phenylalanine-
Enzyme Activity (Synthesizing) ↑ with higher enzyme activity-
Enzyme Activity (Degrading Peptidases) -↑ with higher peptidase activity
N-terminal Acetylation -↓ by protecting against aminopeptidases

N-Terminal Acetylation of Proteins and Peptide Processing Mechanisms

N-terminal acetylation is one of the most common covalent modifications of proteins in eukaryotes, affecting a large portion of the proteome. nih.gov This process involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a protein, a reaction catalyzed by N-terminal acetyltransferases (NATs). wikipedia.orgcreative-proteomics.com

This modification can occur either co-translationally, as the new polypeptide chain emerges from the ribosome, or post-translationally. nih.gov The specificity of different NATs determines which proteins are acetylated. nih.gov For instance, the NatA complex typically acetylates proteins where the N-terminal methionine has been cleaved, exposing small amino acids like alanine, serine, or glycine at the new N-terminus. nih.govrug.nl

The presence of an N-terminal acetyl group has several functional consequences for proteins and peptides:

Protein Stability: N-terminal acetylation can protect proteins from degradation by preventing their recognition by certain ubiquitin ligases, thereby increasing their half-life. creative-proteomics.comrug.nl

Protein Folding and Function: The acetylation of the N-terminus can influence protein folding and conformation. nih.gov

Subcellular Localization: The N-acetyl group can act as a signal for protein targeting to specific cellular compartments. creative-proteomics.com

Resistance to Proteolysis: For smaller peptides, the N-acetyl group can block the action of aminopeptidases, which sequentially cleave amino acids from the N-terminus, thus enhancing their stability. nih.gov

While this compound is a dipeptide rather than a large protein, the principles of N-terminal acetylation are relevant to its structure and potential function. The N-acetyl group on the glycine residue would make it resistant to degradation by many aminopeptidases, potentially allowing it to persist longer in the cellular environment and exert any biological effects it may have.

Interactions with Supramolecular Assemblies and Materials Science

Metal Coordination Chemistry and Complex Formation

The presence of multiple potential donor atoms (the carbonyl oxygens of the acetyl and peptide groups, and the carboxylate oxygens) makes N-Acetylglycyl-L-phenylalanine and related N-acetylated amino acids effective ligands for metal ions. This coordination ability has been leveraged to create a range of metal-peptide complexes, including discrete molecules and extended coordination polymers with unique structural and functional properties.

Synthesis and Characterization of Metal-Peptide Complexes

The synthesis of metal complexes with N-acetylated amino acids is typically achieved by reacting the deprotonated ligand with a suitable metal salt in an appropriate solvent system. Characterization of these complexes relies on a combination of analytical techniques to confirm their composition and elucidate their structure.

A notable example is the synthesis of a one-dimensional (1D) coordination polymer of Zinc(II) with N-acetyl-L-phenylalanine (represented as HL) and the bridging ligand 4,4′-bipyridine (4,4′-bipy). chemicalbook.comresearchgate.net This complex, with the formula {[Zn(L)2(4,4′-bipy)]•(H2O)}n, was synthesized and its structure confirmed by elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction. chemicalbook.comresearchgate.net The analysis revealed that the complex crystallizes in the monoclinic space group P21. chemicalbook.com The synthesis of various other transition metal complexes with related N-acyl-amino acid derivatives has also been reported, employing standard coordination chemistry techniques. rsc.orgmedchemexpress.comgoogleapis.com These studies confirm that N-acetylated amino acids can act as versatile ligands, forming stable complexes with a variety of metal ions.

Table 1: Crystallographic Data for {[Zn(L)2(4,4′-bipy)]•(H2O)}n (L = N-acetyl-l-phenylalaninate)

Parameter Value
Chemical Formula C34H36N4O7Zn
Crystal System Monoclinic
Space Group P21
a (Å) 11.421(2)
b (Å) 9.2213(17)
c (Å) 15.188(3)
β (°) 106.112(3)
V (ų) 1536.7(5)

Spectroscopic Probes of Metal Ion Binding Sites and Coordination Environments

Spectroscopy is a critical tool for determining how and where a metal ion binds to a peptide ligand. Infrared (IR) spectroscopy, in particular, is highly sensitive to changes in the vibrational modes of functional groups upon coordination.

In the case of the Zn(II) complex with N-acetyl-L-phenylalanine, a comparison of the IR spectra of the free ligand and the final complex provides clear evidence of coordination through the carboxylate group. researchgate.net The free N-acetyl-L-phenylalanine ligand shows two characteristic sharp absorption bands at 1695 cm⁻¹ and 1552 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the COO⁻ group, respectively. researchgate.netresearchgate.net In the spectrum of the Zn(II) complex, these bands shift to 1602 cm⁻¹ and 1433 cm⁻¹, respectively. researchgate.netresearchgate.net This significant shift confirms the coordination of the carboxylate oxygen atoms to the Zn(II) ion. researchgate.netresearchgate.net Similar uses of IR and UV-Vis spectroscopy have been employed to characterize the coordination environment in complexes of related N-acyl glycyl hydrazones and other amino acid derivatives. medchemexpress.com Furthermore, advanced gas-phase techniques like infrared multiple photon dissociation (IRMPD) spectroscopy have been used to probe the intrinsic binding interactions between metal ions like Zn(II) and the parent amino acid, phenylalanine. selleckchem.com

Table 2: Key IR Absorption Bands (cm⁻¹) for N-acetyl-L-phenylalanine and its Zn(II) Complex

Functional Group Free Ligand (cm⁻¹) Zn(II) Complex (cm⁻¹) Interpretation
Carboxylate (asymmetric) 1695 1602 Shift indicates coordination of COO⁻ to Zn(II)

Formation of Coordination Polymers and Their Structural Features

By linking metal centers with organic ligands, it is possible to construct coordination polymers, which are extended networks with diverse topologies and potential applications in areas like catalysis and materials science. N-acetylated amino acids can serve as the primary or secondary ligands in such structures.

The previously mentioned complex, {[Zn(L)2(4,4′-bipy)]•(H2O)}n, is a prime example of a coordination polymer formed from N-acetyl-L-phenylalanine. chemicalbook.comresearchgate.net Single-crystal X-ray diffraction analysis revealed that the zinc ion is coordinated by two N-acetyl-L-phenylalaninate ligands and two nitrogen atoms from two different 4,4′-bipyridine ligands. chemicalbook.com The 4,4′-bipyridine ligands act as bridges, linking the Zn(II) centers to form an infinite one-dimensional chain structure. chemicalbook.comresearchgate.net This demonstrates how the combination of a simple N-acetylated amino acid and a classic bridging ligand can be used to generate well-defined polymeric architectures.

Non-Covalent Interactions in Organized Media

Beyond metal coordination, the behavior of this compound in solution and organized assemblies is dictated by a suite of non-covalent interactions. These include charge-transfer phenomena and complex solute-solvent and solute-solute interactions, which are crucial for understanding its solubility, aggregation, and potential role in supramolecular chemistry.

Charge Transfer Complexation and Its Spectroscopic Signatures

Charge-transfer (CT) complexes can form when an electron donor molecule interacts with an electron acceptor molecule. In the context of peptides, amino acid residues can act as electron donors. The aromatic ring of phenylalanine, in particular, can participate in such interactions.

Studies have shown that amino acids can act as electron donors to form charge-transfer complexes with metal ions like copper(II) in aqueous solutions. These interactions give rise to characteristic CT bands in the optical absorption spectrum. The energy of this CT band (observed as its wavelength) correlates with the pK values of the amino acid's carboxyl and amino groups. While not specific to this compound, this establishes the principle that the amino acid moiety can engage in CT phenomena.

More relevantly, the phenylalanine side chain itself has been shown to act as a relay for long-distance electron transfer within peptides. nih.gov The susceptibility of the aromatic ring to oxidation (loss of an electron) is significantly increased by the stabilizing influence of the lone pairs on the oxygen atoms of neighboring amide carbonyl groups. nih.gov This neighboring group effect is inherent to the structure of this compound, suggesting its potential to participate in electron transfer processes. Spectroscopically, such charge-transfer events can be investigated through UV-Vis absorption, where new bands not present in the individual components may appear, or through fluorescence quenching experiments. The formation of such complexes is often characterized by broad, new absorption bands in the visible region of the spectrum.

Solute-Solvent and Solute-Solute Interactions in Aqueous and Mixed Solvent Systems

The solubility and thermodynamic properties of this compound in different media are governed by the interplay of interactions between the solute molecules and between the solute and solvent molecules. The N-acetyl group and the peptide backbone contribute polar, hydrogen-bonding capabilities, while the phenyl group introduces a significant hydrophobic component.

Thermodynamic studies on N-acetyl amino acid amides in aqueous solutions provide valuable insights into these interactions. Measurements of properties like the enthalpy of dilution allow for the calculation of pairwise enthalpy coefficients for solute-solute interactions. These studies quantify the energetic contributions of interactions between different groups (e.g., peptide backbone, side chains) in solution. For instance, studies on N-acetyl amides of glycine (B1666218), alanine, valine, and leucine (B10760876) have been used to refine the group additivity approach for predicting thermodynamic properties of peptides in water.

The solubility of N-acetyl-L-phenylalanine has been documented in various solvents, reflecting its amphipathic nature. It is soluble in polar organic solvents like methanol, ethanol (B145695), and acetone, but has limited solubility in water. For the parent amino acid L-phenylalanine, its solubility in water-ethanol mixtures decreases significantly as the concentration of ethanol increases. researchgate.net This is attributed to the destabilization of intramolecular interactions between the solute and water due to the increased hydrophobicity of the solvent mixture. researchgate.net This principle suggests that the hydrophobic phenyl group of this compound plays a dominant role in its solubility in mixed aqueous-organic systems.

Table 3: Solubility of N-Acetyl-L-phenylalanine in Various Solvents

Solvent Solubility
Methanol Soluble
Ethanol 20 mg/ml
Acetone Soluble
Dimethyl sulfoxide (B87167) (DMSO) 41 mg/mL
Water 0.73% (w/w) at 25°C (for DL-isomer)

Compound Name Table

Compound Name
This compound
N-acetyl-L-phenylalanine
4,4′-bipyridine
Zinc(II)
Copper(II)
N-acetylglycine amide
N-acetyl-L-alanine amide
N-acetyl-L-valine amide

Role in Interfacial Phenomena and Self-Assembly Processes

The amphiphilic nature of this compound, arising from its hydrophilic acetylated glycine head and its hydrophobic phenylalanine tail, dictates its behavior at interfaces and is the primary driver of its self-assembly. This molecular architecture facilitates the reduction of interfacial tension between two immiscible phases, such as oil and water, by orienting at the boundary to satisfy the energetic preferences of both its polar and non-polar regions.

The process of self-assembly is governed by a delicate balance of non-covalent interactions. Key among these are:

Hydrophobic Interactions: The phenyl group of the L-phenylalanine residue is driven to sequester itself from aqueous environments, leading to the aggregation of molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of one another, a stabilizing interaction that promotes the directional growth of assemblies. This is a common feature in the assembly of phenylalanine-containing peptides.

Hydrogen Bonding: The amide bonds of the peptide backbone, along with the N-acetyl group and the C-terminal carboxyl group, provide multiple sites for hydrogen bond formation. These interactions are crucial for the formation of ordered secondary structures, such as β-sheet-like arrangements, which often serve as the foundation for larger supramolecular structures.

Table 1: Representative Dynamic Interfacial Tension of Amphiphilic Peptides

Concentration (µM)Initial Interfacial Tension (mN/m)Interfacial Tension after 1h (mN/m)Equilibrium Interfacial Tension (mN/m)
1552.125.416.9
15052.118.215.1
45052.115.914.5

This table presents typical data for short amphiphilic peptides at an octane-water interface to illustrate the expected behavior of this compound.

Advanced Peptide-Based Materials Research

Design Principles for Peptide-Based Functional Materials

The design of functional materials from peptide building blocks like this compound is a bottom-up approach that leverages the principles of molecular self-assembly. The goal is to program the primary amino acid sequence to encode the desired secondary, tertiary, and quaternary structures, ultimately leading to materials with specific functions.

Several key design principles are employed:

Amphiphilicity: As with this compound, creating a distinct separation between hydrophobic and hydrophilic domains within the peptide is fundamental. The hydrophobic collapse in an aqueous environment is a powerful driving force for initial aggregation. The character of the hydrophobic domain (e.g., aromatic vs. aliphatic) and the hydrophilic head (e.g., charged, polar, or neutral) dictates the packing and morphology of the resulting nanostructures.

Secondary Structure Propensity: The sequence is designed to favor specific secondary structures, most commonly β-sheets, which can extend into long, stable fibrils that form the backbone of hydrogels and other materials. The hydrogen bonding network of the peptide backbone is central to the stability of these structures.

Aromatic Interactions: The inclusion of aromatic residues like phenylalanine is a powerful tool for directing self-assembly. acs.org The directional nature of π-π stacking interactions can lead to the formation of highly ordered and rigid nanostructures, such as nanotubes and nanowires. acs.org

Modularity: Peptides can be designed in a modular fashion, with distinct domains for self-assembly and for biological or chemical function. For example, a self-assembling sequence like that of this compound could be conjugated to a bioactive motif (e.g., a cell adhesion sequence like RGD) or a catalytic site.

Stimuli-Responsiveness: By incorporating amino acids whose properties change in response to environmental cues (e.g., pH, temperature, light, or enzymes), it is possible to create "smart" materials. For instance, the protonation state of histidine or the cleavage of a specific sequence by a protease can trigger the assembly or disassembly of the material. N-terminal acetylation, as in this compound, contributes to the stability of these materials, particularly against non-specific enzymatic degradation.

Investigation of this compound in Biopolymer-Inspired Systems

The investigation of this compound in biopolymer-inspired systems focuses on its use as a simple, synthetic building block to mimic the complex structures and functions of natural biopolymers like proteins. Its ability to self-assemble into well-defined fibrillar nanostructures makes it a candidate for creating synthetic mimics of the extracellular matrix (ECM), developing drug delivery vehicles, and functionalizing existing biopolymers.

In the context of ECM mimics, the nanofibrous scaffolds formed by the self-assembly of this compound can provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. The mechanical properties of these hydrogels, such as stiffness, can be tuned by varying the peptide concentration, which is a critical factor in directing cell fate. The N-acetyl group enhances the proteolytic stability of the peptide, which is advantageous for creating more durable biomaterials for tissue engineering applications. nih.gov

This compound can also be used to functionalize natural or synthetic biopolymers, such as chitosan (B1678972) or polyethylene (B3416737) glycol (PEG), to impart new properties. For example, grafting this dipeptide onto a polymer backbone can introduce self-assembling domains, leading to the formation of hybrid hydrogels with tunable properties. This approach combines the biocompatibility and biodegradability of the parent biopolymer with the specific structural and functional attributes conferred by the peptide moiety.

Table 2: Properties of Biopolymer-Inspired Hydrogels Functionalized with Self-Assembling Peptides

Biopolymer SystemPeptide Concentration (%)Gelation Time (minutes)Storage Modulus (G') (Pa)Predominant Secondary Structure
Chitosan-g-(Ac-Gly-Phe)1.0~30150β-sheet
Chitosan-g-(Ac-Gly-Phe)2.0~15450β-sheet
PEG-(Ac-Gly-Phe)₂1.0~4580β-sheet
PEG-(Ac-Gly-Phe)₂2.0~20220β-sheet

This table presents illustrative data based on typical findings for biopolymer systems functionalized with N-acetylated, self-assembling dipeptides analogous to this compound, demonstrating the impact of peptide concentration on hydrogel properties.

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